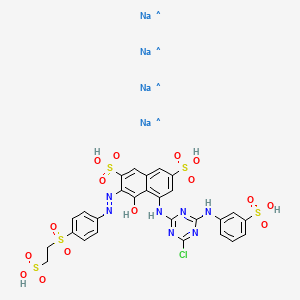![molecular formula C6H3BrClN3 B1145876 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-13-1](/img/structure/B1145876.png)
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine involves multi-step chemical reactions, starting from simple precursors to obtain the desired compound. One method reported for synthesizing related compounds involves starting with 2,3-dichloropyridine, undergoing nucleophilic substitution with aqueous hydrazine, followed by cyclization with diethyl maleate, bromination with phosphorus oxybromide, and finally, hydrolysis to obtain the product. This process highlights the complexity and precision required in synthesizing such compounds, with overall yields being a critical aspect of the process evaluation (Niu Wen-bo, 2011).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]pyridine derivatives, including those with bromo and chloro substituents, is characterized by specific ring conformations and bonding patterns. For example, investigations into closely related compounds reveal that the reduced pyridine ring adopts conformations close to a screw-boat form, and molecules can be linked by hydrogen bonds, forming dimers or chains of rings. Such studies are crucial for understanding the molecular aggregation and the overall stability of these compounds (J. Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives can vary widely, including nucleophilic substitution, cyclization, bromination, and hydrolysis, as part of their synthesis. The choice of reactants, solvents, and conditions directly influences the reaction pathways, yields, and purity of the final product. Detailed characterization of these compounds through 1H NMR spectrometry and other analytical techniques is essential for confirming the success of synthesis and understanding the chemical behavior of these molecules (Ji Ya-fei, 2009).
Physical Properties Analysis
The physical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their handling and application in further chemical processes. Crystallography studies provide insights into the molecular geometry, hydrogen bonding, and π-π interactions, which are fundamental for understanding the solid-state properties and reactivity of these compounds (Y. Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine, including its reactivity, stability under various conditions, and interaction with other chemical species, are defined by its molecular structure. Studies focusing on the synthesis and reactivity of related compounds provide valuable information on the potential chemical transformations that these molecules can undergo, highlighting the versatility and applicability of pyrazolo[4,3-c]pyridine derivatives in chemical synthesis and material science (M. Gad-Elkareem et al., 2007).
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research : This compound is often used as an intermediate in the synthesis of various pharmaceutical compounds . The specific drugs or therapies that use this compound can vary widely, and would be determined by the researchers based on their specific goals and the properties of the compound.
-
Cancer Research : Compounds similar to “3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine”, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to have potent anti-proliferative effects against selected cancer cell lines . This suggests that “3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine” could potentially be used in cancer research, although more specific studies would be needed to confirm this.
-
Synthetic Chemistry : This compound could be used in the development of new synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives have a wide range of potential applications, and the methods for their synthesis are still being explored and optimized .
-
Material Science : This compound could be used in the development of new materials with unique properties. The specific properties and applications would depend on the other components of the material and the synthesis process .
-
Biochemistry : Given its structural similarity to other bioactive pyrazolo[3,4-b]pyridine derivatives, it could potentially be used in biochemical research to study the function of various biological systems .
-
Environmental Science : This compound could potentially be used in environmental science research, such as studying its behavior in different environmental conditions or its effects on various organisms .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3-2-9-5(8)1-4(3)10-11-6/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIZWQVFHBHLKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloro-1H-pyrazolo[4,3-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145805.png)


